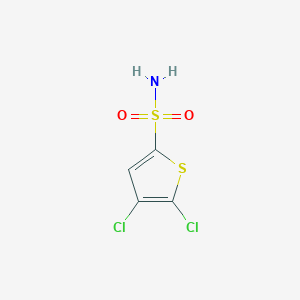

4,5-Dichlorothiophene-2-sulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century with the discovery of their antibacterial properties. openaccesspub.orgwikipedia.org In 1932, Gerhard Domagk's work with Prontosil, a sulfonamide dye, revealed its effectiveness against streptococcal infections, a discovery that earned him the Nobel Prize. openaccesspub.orgwikipedia.org This breakthrough heralded the era of sulfa drugs, the first broadly effective systemic antibacterials, which significantly reduced mortality from various infectious diseases before the widespread availability of penicillin. wikipedia.orgresearchgate.net

Initially, it was discovered that Prontosil is a prodrug, metabolizing in the body to the active agent sulfanilamide (B372717). openaccesspub.org This led to the synthesis of thousands of sulfanilamide derivatives, enhancing efficacy and reducing toxicity. wikipedia.org The applications of sulfonamides soon expanded beyond antibacterial agents to include treatments for conditions like diabetes, with the introduction of sulfonylureas such as tolbutamide (B1681337) in 1956. openaccesspub.org

The Thiophene (B33073) Sulfonamide Scaffold in Contemporary Medicinal Chemistry

The thiophene ring is a privileged pharmacophore in modern medicinal chemistry due to its diverse biological properties. nih.gov When combined with a sulfonamide group, the resulting thiophene sulfonamide scaffold exhibits a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. researchgate.netpharmaguideline.com This versatility has made it a crucial component in the design of new drugs. researchgate.netnih.gov

Thiophene derivatives are recognized for their significant role in drug development, with several thiophene-containing drugs gaining FDA approval. nih.gov The incorporation of the thiophene nucleus can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile. nih.gov

Overview of Research Trajectories for 4,5-Dichlorothiophene-2-sulfonamide and Related Structures

Research into this compound and its analogs is driven by the established biological importance of the thiophene sulfonamide core. smolecule.com Current investigations are exploring the potential of these compounds as inhibitors of various enzymes, such as carbonic anhydrases. smolecule.comnih.gov The dichlorinated thiophene ring, in particular, offers unique electronic properties that can influence the compound's biological activity and selectivity.

Studies have shown that thiophene-based sulfonamides can be potent inhibitors of human carbonic anhydrase isoenzymes I and II, with the thiophene and sulfonamide moieties playing a crucial role in the inhibition. nih.gov The exploration of these compounds extends to their potential applications in material science and as intermediates in the synthesis of more complex, biologically active molecules. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNSTFOQDGQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395522 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256353-34-1 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,5 Dichlorothiophene 2 Sulfonamide and Its Functionalized Derivatives

Preparative Routes from 4,5-Dichlorothiophene-2-sulfonyl Chloride

The most direct and common precursor for the synthesis of 4,5-dichlorothiophene-2-sulfonamide is 4,5-dichlorothiophene-2-sulfonyl chloride. This reactive intermediate is typically prepared through the chlorosulfonation of 2,3-dichlorothiophene. The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an ideal starting point for building the target sulfonamide.

Amination Reactions for Sulfonamide Formation

The conversion of 4,5-dichlorothiophene-2-sulfonyl chloride to this compound is achieved through amination. This reaction involves treating the sulfonyl chloride with an amine source. The most fundamental approach uses ammonia, often in an aqueous or alcoholic solution, to yield the primary sulfonamide. smolecule.com

The general reaction can be expanded to a wide variety of primary and secondary amines to generate N-substituted sulfonamide derivatives. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and often includes dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) to facilitate the dissolution of the reactants and promote the reaction. pensoft.net

Table 1: Illustrative Amination Reactions of 4,5-Dichlorothiophene-2-sulfonyl Chloride

| Amine | Base | Solvent | Product |

|---|---|---|---|

| Ammonia (aq) | - | Water/Ethanol | This compound |

| Aniline | Pyridine | Dichloromethane | N-phenyl-4,5-dichlorothiophene-2-sulfonamide |

| Piperidine | Triethylamine | THF | 1-[(4,5-Dichlorothiophen-2-yl)sulfonyl]piperidine |

Strategic Use of Protecting Groups in Amine Reactions

When working with complex amines, particularly those containing other reactive functional groups (e.g., hydroxyls, additional amines, or carboxylic acids), the use of protecting groups is a crucial strategy to ensure selective sulfonamide formation. youtube.com Protecting the amine modulates its nucleophilicity and basicity, preventing unwanted side reactions. chem-station.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods. unito.it

Enhanced Reaction Kinetics and Yields under Microwave Irradiation

The application of microwave irradiation to sulfonamide synthesis can dramatically reduce reaction times from hours to minutes. nih.govacs.org This rapid, volumetric heating provides uniform energy transfer throughout the reaction mixture, which can minimize the formation of side products that may occur with prolonged heating. unito.it Studies have demonstrated that the synthesis of various sulfonamides, including those with heterocyclic cores, can be achieved with high efficiency under microwave conditions. pensoft.netnih.govnih.gov For instance, a reaction that might take 24 hours at room temperature can often be completed in 5-10 minutes in a microwave reactor at elevated temperatures and pressures. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional | 24 h | Room Temp | Moderate | pensoft.net |

Optimization of Reaction Conditions for Heteroaryl Ether Core Formation

The chlorine atoms on the thiophene (B33073) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the formation of heteroaryl ethers. This transformation is a key strategy for creating complex derivatives. Microwave assistance can be particularly effective for these reactions, which may otherwise require harsh conditions or long reaction times.

Optimization of these reactions involves screening various bases, solvents, and temperatures. scielo.br For example, the reaction of a dichlorothiophene derivative with a phenol (B47542) can be carried out using a base like potassium carbonate or cesium carbonate in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Under microwave irradiation, these reactions can be driven to completion rapidly. The choice of solvent can be critical, with greener options like γ-valerolactone (GVL) also showing promise in microwave-assisted reactions involving thiophenes. unito.it Closed-loop, automated workflows using machine learning are also being developed to rapidly identify optimal conditions for challenging heteroaryl couplings, which could be applied to this system. nih.govnsf.gov

Derivatization and Structural Diversification Strategies

Beyond N-substitution and ether formation, the this compound core can be further modified through a variety of modern cross-coupling reactions. These methods allow for the introduction of a wide range of substituents at the chlorinated positions, leading to extensive structural diversification.

Common strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the chloro-substituents with boronic acids or esters. This enables the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction used to form carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary or secondary amines at the C4 or C5 position.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the thiophene ring and terminal alkynes, introducing alkynyl functionalities.

These derivatization reactions can be performed selectively, often targeting the more reactive chlorine at the C5 position, or under more forcing conditions to achieve disubstitution. The resulting library of compounds, featuring diverse functional groups appended to the thiophene core, provides a rich source of novel molecules for further investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,5-Dichlorothiophene-2-sulfonyl chloride |

| 2,3-Dichlorothiophene |

| Ammonia |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Hydrochloric acid |

| Aniline |

| N-phenyl-4,5-dichlorothiophene-2-sulfonamide |

| Piperidine |

| 1-[(4,5-Dichlorothiophen-2-yl)sulfonyl]piperidine |

| Benzylamine |

| N-benzyl-4,5-dichlorothiophene-2-sulfonamide |

| tert-butoxycarbonyl (Boc) |

| Trifluoroacetic acid (TFA) |

| Benzyloxycarbonyl (Z) |

| p-Toluenesulfonyl (Ts) |

| o-Nitrobenzenesulfonyl (oNbs) |

| Potassium carbonate |

| Cesium carbonate |

| Dimethylformamide (DMF) |

| N-methyl-2-pyrrolidone (NMP) |

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying electron-deficient aromatic systems. nih.gov The thiophene ring in this compound is rendered susceptible to nucleophilic attack by the strong electron-withdrawing nature of the sulfonamide group at the C2 position. This group, along with the inherent electronegativity of the sulfur heteroatom, activates the chlorine atoms at the C4 and C5 positions, facilitating their displacement by various nucleophiles.

The reaction typically proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov A nucleophile first attacks the carbon atom bearing a leaving group (a chloro atom), forming a tetrahedral intermediate. The aromaticity of the thiophene ring is temporarily disrupted. In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

Computational and experimental studies on substituted thiophenes show that the regioselectivity of the substitution (i.e., whether the C4 or C5 chloro atom is replaced) is influenced by factors such as the nature of the nucleophile, the solvent, and the specific electronic effects exerted by the substituents. nih.gov The presence of the sulfonamide group at C2 is expected to activate the C5 position more strongly towards nucleophilic attack due to direct resonance stabilization of the negative charge in the Meisenheimer intermediate. However, steric hindrance can also play a significant role, potentially directing the nucleophile to the C4 position. Common nucleophiles used in SNAr reactions on activated halo-thiophenes include alkoxides, thiolates, and amines.

Table 1: Representative SNAr Reactions on Activated Thiophene Systems This table illustrates potential SNAr transformations on the 4,5-dichlorothiophene core based on established reactivity principles for halo-thiophenes. nih.govmdpi.com

| Nucleophile | Reagent Example | Potential Product Structure (Regioisomer) | Reaction Conditions |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-chloro-5-methoxythiophene-2-sulfonamide | Methanol, Reflux |

| Thiolate | Sodium thiophenolate (PhSNa) | 4-chloro-5-(phenylthio)thiophene-2-sulfonamide | DMF, Heat |

| Amine | Pyrrolidine | 4-chloro-5-(pyrrolidin-1-yl)thiophene-2-sulfonamide | DMSO, Heat |

Coupling Reactions for Complex Analogues (e.g., N-Arylsulfonyl-Indole-2-Carboxamide Linkages)

To construct more complex and highly functionalized derivatives, modern cross-coupling reactions are indispensable. A key application involves the formation of an amide bond between the sulfonamide nitrogen of this compound and a carboxylic acid, a transformation that creates stable N-arylsulfonyl carboxamide linkages.

A notable example is the synthesis of N-arylsulfonyl-indole-2-carboxamide derivatives, which are of interest as potential inhibitors of galectin-3 and galectin-8. nih.gov In this synthetic route, this compound is condensed with a functionalized indole-2-carboxylic acid. This amide bond formation is typically facilitated by peptide coupling reagents. nih.gov

The reaction involves the activation of the indole-2-carboxylic acid partner with a reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen atom of the this compound. The process is carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the generated acids, and often includes an additive like DMAP (4-Dimethylaminopyridine) to accelerate the reaction. nih.gov

This methodology allows for the modular assembly of complex molecules, where the indole (B1671886) core and the dichlorothiophene sulfonamide moiety can be independently functionalized before being linked together in a final coupling step.

Table 2: Synthesis of N-(4,5-Dichlorothiophen-2-yl)sulfonyl-indole-2-carboxamide Analogues This table details the specific reagents and conditions used for the coupling of various indole-2-carboxylic acids with this compound. nih.gov

| Indole-2-carboxylic Acid Precursor | Coupling Reagent | Base / Additive | Solvent | Product Structure |

| 5-(2-chlorophenoxy)-1H-indole-2-carboxylic acid | HATU | TEA / DMAP | DCM | 5-(2-chlorophenoxy)-N-((4,5-dichlorothiophen-2-yl)sulfonyl)-1H-indole-2-carboxamide |

| 5-(pyridin-4-yloxy)-1H-indole-2-carboxylic acid | HATU | TEA / DMAP | DCM | N-((4,5-dichlorothiophen-2-yl)sulfonyl)-5-(pyridin-4-yloxy)-1H-indole-2-carboxamide |

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Identification of Pharmacophoric Requirements for Biological Activity

The biological activity of thiophene (B33073) sulfonamides, including 4,5-Dichlorothiophene-2-sulfonamide, is intrinsically linked to a core set of pharmacophoric features. These are the essential three-dimensional arrangement of atoms or functional groups that are necessary for a molecule to interact with a specific biological target, often an enzyme or receptor.

For many thiophene sulfonamides, a primary target is the metalloenzyme carbonic anhydrase (CA). The key pharmacophoric elements for the inhibition of CA by compounds like this compound are:

The Unsubstituted Sulfonamide Group (-SO₂NH₂): This is arguably the most critical feature. The nitrogen atom of the sulfonamide group coordinates to the zinc ion (Zn²⁺) located deep within the active site of the carbonic anhydrase enzyme. This interaction is fundamental for potent inhibition.

The Aromatic Thiophene Ring: The thiophene ring serves as a scaffold, properly orienting the sulfonamide group for optimal interaction with the zinc ion. The aromatic nature of the ring also allows for various substitutions that can modulate the compound's physicochemical properties and its interactions with the amino acid residues lining the active site.

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring, such as the two chlorine atoms in this compound, play a crucial role in defining the compound's potency and selectivity towards different carbonic anhydrase isoforms. These substituents can influence the electronic properties of the sulfonamide group and establish additional interactions within the enzyme's active site.

Influence of Halogenation Patterns on Biological Interactions

The presence and positioning of halogen atoms on the thiophene ring dramatically influence the biological activity of sulfonamide inhibitors. In the case of this compound, the two chlorine atoms are expected to have a significant impact on its inhibitory profile.

Generally, halogenation can affect biological interactions in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group. The presence of two chlorine atoms on the thiophene ring can lower the pKa of the sulfonamide group, increasing its acidity. A lower pKa can lead to a higher population of the anionic form of the sulfonamide at physiological pH, which is the species that binds to the zinc ion in the carbonic anhydrase active site. This can result in enhanced inhibitory potency.

Steric and Hydrophobic Interactions: The chlorine atoms occupy specific regions of space and can engage in van der Waals and hydrophobic interactions with amino acid residues in the enzyme's active site. Depending on the specific isoform of the target enzyme, these interactions can either be favorable, leading to increased affinity, or unfavorable, causing steric hindrance and reduced potency. For instance, in benzenesulfonamides, a chlorine substituent in the ortho-position has been shown to occupy a hydrophobic cavity within the active site of carbonic anhydrase II, thereby influencing the orientation of the entire molecule. nih.gov

Modulation of Physicochemical Properties: Halogenation can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target.

While specific studies on the 4,5-dichloro pattern of thiophene-2-sulfonamide (B153586) are limited, the principles derived from other halogenated sulfonamides suggest that this substitution pattern is a critical determinant of its biological activity.

Role of the Sulfonamide Moiety in Target Binding and Efficacy

The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of a vast number of therapeutic agents. nih.gov Its role in the context of carbonic anhydrase inhibition by this compound is well-defined and pivotal.

The primary function of the sulfonamide moiety is to act as a zinc-binding group. The active site of carbonic anhydrase contains a catalytically essential zinc ion coordinated to three histidine residues and a water molecule (or hydroxide (B78521) ion). Sulfonamide inhibitors function by displacing the water/hydroxide molecule and directly coordinating to the zinc ion through the nitrogen atom of the sulfonamide group. nih.gov This coordination is typically in a tetrahedral geometry and effectively blocks the active site, preventing the natural substrate, carbon dioxide, from accessing the catalytic center. nih.gov

The efficacy of inhibition is highly dependent on the sulfonamide group being unsubstituted (primary sulfonamide). Substitution on the sulfonamide nitrogen (secondary or tertiary sulfonamides) generally leads to a dramatic loss of inhibitory activity against carbonic anhydrases, as the nitrogen atom is no longer available to coordinate with the zinc ion.

Effects of Substituent Derivatization on Activity Profiles

A study on a series of thiophene-based sulfonamides demonstrated a range of inhibitory activities against human carbonic anhydrase I (hCA I) and II (hCA II), highlighting the impact of different substituents. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by a Series of Thiophene-Based Sulfonamides

| Compound | Substitution Pattern | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| 1 | 5-Methyl-thiophene-2-sulfonamide | 70,000 | 1,405 | 234,990 ± 15,440 | 38,040 ± 12,970 |

| 2 | 5-Ethyl-thiophene-2-sulfonamide | 48,000 | 980 | 118,530 ± 26,130 | 25,600 ± 5,850 |

| 3 | 5-Propyl-thiophene-2-sulfonamide | 1,200 | 125 | 2,820 ± 450 | 310 ± 60 |

| 4 | 5-Butyl-thiophene-2-sulfonamide | 69 | 23.4 | 66.49 ± 17.15 | 74.88 ± 20.65 |

Data sourced from a study on thiophene-based sulfonamides. nih.gov

From this data, several structure-activity relationships can be deduced:

Alkyl Chain Length: Increasing the length of the alkyl substituent at the 5-position of the thiophene ring from methyl to butyl leads to a significant increase in inhibitory potency against both hCA I and hCA II. This suggests that the longer alkyl chains may be engaging in more extensive hydrophobic interactions within the active site.

Isoform Selectivity: While the potency against both isoforms increases with alkyl chain length, the selectivity profile does not show a clear trend in this small series.

Extrapolating these findings, derivatization of the this compound scaffold, for instance, by introducing various substituents at other available positions or by modifying the sulfonamide group to create prodrugs, could lead to compounds with enhanced potency and potentially improved selectivity for specific carbonic anhydrase isoforms.

Rational Design Paradigms for Enhanced Potency and Selectivity

The rational design of more potent and selective inhibitors based on the this compound scaffold involves leveraging the structural information of the target enzyme and the established SAR principles.

Key strategies include:

Structure-Based Drug Design: Utilizing the three-dimensional crystal structures of various carbonic anhydrase isoforms, medicinal chemists can design derivatives of this compound with substituents that are predicted to form favorable interactions with specific amino acid residues in the active site. This approach aims to maximize binding affinity and exploit differences in the active site architecture between different CA isoforms to achieve selectivity.

Exploiting Hydrophobic Pockets: The active site of carbonic anhydrases contains both hydrophilic and hydrophobic regions. The dichlorinated thiophene ring of this compound already provides a lipophilic character. Further derivatization with moieties that can extend into and occupy nearby hydrophobic pockets can significantly enhance binding affinity.

Targeting the "Tail" Region: The part of the inhibitor molecule that extends away from the sulfonamide zinc-binding group is often referred to as the "tail." Modifications in this region can have a profound impact on isoform selectivity. By designing tails that interact with non-conserved amino acid residues at the entrance of the active site, it is possible to develop inhibitors that are highly selective for one CA isoform over others.

Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically synthesizing and testing a series of related compounds, mathematical models can be developed that correlate specific physicochemical properties (such as lipophilicity, electronic parameters, and steric factors) with biological activity. nih.gov These QSAR models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent inhibitors.

Computational and Theoretical Chemistry Investigations of 4,5 Dichlorothiophene 2 Sulfonamide and Its Analogues

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to characterizing the molecular properties of 4,5-Dichlorothiophene-2-sulfonamide. By solving approximations of the Schrödinger equation, these methods elucidate the geometric and electronic features that govern its behavior.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Parameters

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. For thiophene (B33073) sulfonamide derivatives, DFT calculations, often using the B3LYP functional, provide detailed information on bond lengths and angles. mdpi.comnih.gov

Studies on related thiophene sulfonamide structures reveal key geometric parameters. The intramolecular distances of the S=O bonds in the sulfonamide group are typically calculated to be between 1.45 Å and 1.46 Å. mdpi.com The S–NH2 bond length is generally found to be in the range of 1.67 Å to 1.68 Å. mdpi.com Within the thiophene ring, the S1–C2 and C5–S1 bond lengths are calculated to be approximately 1.73 Å to 1.75 Å. mdpi.com The bond angles, such as S1–C2–C3 and C4–C5–S1, are typically found to be between 110.63° and 112.45°. mdpi.com These DFT-calculated parameters provide a precise three-dimensional picture of the molecular structure.

Table 1: Typical DFT-Calculated Geometric Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| S=O | 1.45 - 1.46 | - |

| S–NH₂ | 1.67 - 1.68 | - |

| S₁–C₂ / C₅–S₁ | 1.73 - 1.75 | - |

| S₁–C₂–C₃ | - | 110.84 - 112.44 |

| C₄–C₅–S₁ | - | 110.63 - 112.45 |

Data derived from studies on thiophene sulfonamide analogues. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.comwikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and more reactive. mdpi.com For a series of thiophene sulfonamide derivatives studied in a 1,4-dioxane (B91453) solvent, the HOMO-LUMO energy gaps were found to range from 3.44 eV to 4.65 eV, indicating that the compounds are generally stable. mdpi.com A lower HOMO-LUMO energy gap in certain derivatives suggests higher reactivity. mdpi.com The distribution of these orbitals shows that in conjugated systems, charge can be transferred from electron-donating groups to electron-accepting groups through the π-system. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Data for Representative Thiophene Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Thiophene Sulfonamide Analog 1 | -6.5470 | -3.2970 | 3.25 |

| Thiophene Sulfonamide Analog 2 | -6.8273 | -3.4173 | 3.41 |

| Thiophene Sulfonamide Analog 3 | -7.2151 | -2.5651 | 4.65 |

| Thiophene Sulfonamide Analog 4 | -6.9927 | -3.5527 | 3.44 |

Data adapted from computational studies on various thiophene sulfonamide derivatives. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. walisongo.ac.idchemrxiv.org It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions. chemrxiv.orgresearchgate.net The MEP map uses a color scale where red typically indicates regions of most negative electrostatic potential (nucleophilic sites, e.g., on oxygen or nitrogen atoms) and blue indicates regions of most positive potential (electrophilic sites, e.g., around hydrogen atoms of the sulfonamide group). walisongo.ac.idchemrxiv.org

For thiophene sulfonamide derivatives, MEP analysis reveals that the oxygen atoms of the sulfonamide group are characteristically electron-rich (red regions), making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the NH2 group are electron-deficient (blue regions), representing sites for potential nucleophilic interaction. researchgate.net The distribution of electrostatic potential across the thiophene ring is influenced by its substituents, with the chlorine atoms in this compound expected to significantly modulate the potential on the ring's surface. researchgate.netmdpi.com This detailed charge landscape is fundamental to understanding how the molecule interacts with receptor sites. researchgate.net

Analysis of Chemical Hardness, Electrophilicity Index, Ionization Potential, and Electron Affinity

Global reactivity parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A higher value of hardness indicates greater stability and lower reactivity. mdpi.com

Ionization Potential (IP) is the energy required to remove an electron, approximated as IP ≈ -E_HOMO.

Electron Affinity (EA) is the energy released when an electron is added, approximated as EA ≈ -E_LUMO.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and chemical hardness (ω = μ² / 2η). A higher electrophilicity index points to a stronger electrophile. mdpi.com

Computational studies on thiophene sulfonamide derivatives have utilized these descriptors to analyze and compare the reactivity of different analogues. mdpi.com For instance, a compound with a small energy gap is considered "soft," while one with a large gap is "hard." mdpi.com These parameters are instrumental in rationalizing the observed biological activities and in designing new derivatives with desired reactivity profiles. mdpi.commdpi.com

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are essential for predicting how a ligand such as this compound might bind to a biological target, such as an enzyme active site.

Molecular Docking Assessments of Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The results are often ranked using a scoring function, which estimates the binding affinity, typically in kcal/mol. nih.gov A more negative binding affinity suggests a stronger, more favorable interaction.

Sulfonamide derivatives, including thiophene-based structures, are known inhibitors of enzymes like carbonic anhydrases. nih.govsmolecule.com Docking studies on various sulfonamides against cancer-related protein targets have shown binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol) in some cases. nih.gov For other targets, docking scores for sulfonamide derivatives have been compared against drugs like Erlotinib and Neratinib. mdpi.com

These simulations can reveal specific interactions, such as hydrogen bonds between the sulfonamide group (NH2 and S=O) and amino acid residues in the enzyme's active site. mdpi.comnih.govmdpi.com For this compound, docking studies would elucidate how the dichlorinated thiophene ring orients itself within the binding pocket and what specific interactions it forms, providing a rational basis for its inhibitory activity. sigmaaldrich.com

Table 3: Illustrative Molecular Docking Results for Sulfonamide Derivatives Against Various Protein Targets

| Protein Target (PDB ID) | Derivative | Binding Affinity (kcal/mol) | Standard Drug | Standard Drug Affinity (kcal/mol) |

|---|---|---|---|---|

| Carbonic Anhydrase (e.g., 1AZM) | Sulfonamide Analog A | -8.2 | Acetazolamide | -5.25 |

| Carbonic Anhydrase (e.g., 1AZM) | Sulfonamide Analog B | -7.5 | Acetazolamide | -5.25 |

| EGFR Kinase (e.g., 3RHK) | Sulfonamide Analog C | -10.12 | Erlotinib | -9.89 |

| MET Kinase (e.g., 5GTY) | Sulfonamide Analog D | -8.87 | Tepotinib | -8.23 |

Data are representative examples from docking studies on various sulfonamide analogues. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com For this compound and its analogues, MD simulations provide crucial insights into their conformational stability and how they interact with biological targets, such as enzymes. cnr.itnih.gov

Researchers utilize MD simulations to analyze the stability of the ligand-protein complex. By calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms over the simulation time, the stability of the system can be assessed. nih.govplos.org For instance, simulations of sulfonamide derivatives bound to carbonic anhydrase have shown that the complex reaches equilibrium, indicating a stable binding mode. nih.gov These simulations can reveal that the binding of a ligand can increase the conformational flexibility of the protein target. nih.gov

MD simulations also elucidate the detailed interactions between the ligand and the active site of the protein. They can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.govnih.gov For example, in studies of thiophene sulfonamide derivatives with carbonic anhydrase II (hCA II), simulations have highlighted hydrophobic interactions with residues such as Val121, Phe131, Val135, Leu198, Thr200, and Pro202 as being crucial for the orientation and binding of the inhibitor. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Thiophene Sulfonamide Analogues

| Parameter | Description | Typical Findings | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating stability. | Complexes reach equilibrium, suggesting stable binding. | nih.govplos.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position, indicating flexibility. | Ligand binding can alter the flexibility of specific protein regions. | researchgate.net |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and protein. | Crucial for anchoring the ligand in the active site. | nih.govnih.gov |

| Interaction Energy | Calculates the energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and protein. | Reveals the key residues contributing to binding affinity. | plos.org |

Binding Free Energy Calculations (e.g., MM/GBSA Approaches)

To quantify the binding affinity of this compound and its analogues to their protein targets, binding free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for these calculations. nih.govfrontiersin.org This method combines molecular mechanics energy with continuum solvation models to estimate the free energy of binding. nih.gov

The MM/GBSA method calculates the binding free energy (ΔG_bind) by considering the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS). frontiersin.org The solvation energy is further divided into polar and nonpolar contributions. frontiersin.org

Studies on various carbonic anhydrase inhibitors have demonstrated the utility of MM/GBSA in predicting relative binding affinities. nih.gov For a set of 32 diverse inhibitors, MM/GBSA calculations using B3LYP-D3(BJ) ESP atomic charges showed a strong correlation with experimental data (R² = 0.77). nih.gov These calculations can break down the binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and hydrogen bonds, providing a deeper understanding of the driving forces behind ligand binding. researchgate.net

Table 2: Representative Binding Free Energy Contributions from MM/GBSA Analysis

| Energy Component | Description | Typical Contribution | Reference |

|---|---|---|---|

| ΔG_bind | Total binding free energy. Lower values indicate higher affinity. | Varies significantly between different ligand-protein complexes. | researchgate.net |

| ΔE_vdW | van der Waals energy contribution. | Often a major favorable contributor to binding. | researchgate.net |

| ΔE_elec | Electrostatic energy contribution. | Can be favorable or unfavorable depending on the specific interactions. | researchgate.net |

| ΔG_solv | Solvation free energy. | Accounts for the energy cost of desolvating the ligand and the binding site. | frontiersin.org |

Spectroscopic Property Simulations (e.g., FT-IR and UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), are used to simulate the spectroscopic properties of molecules like this compound. mdpi.compsu.edu These simulations can predict Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectra, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. mdpi.comjchps.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR spectrum. mdpi.com For thiophene derivatives, DFT has been successfully used to perform vibrational analysis and predict IR spectra that match well with experimental data. mdpi.com For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the characteristic stretching frequencies for the SO2 group of the sulfonamide were identified computationally and confirmed by experimental IR spectra. nih.gov

Similarly, time-dependent DFT (TD-DFT) can be used to compute the electronic excitation energies and thus simulate the UV-Vis absorption spectra. jchps.comresearchgate.net These simulations provide information about the electronic transitions within the molecule, which are responsible for the absorption of UV and visible light. jchps.com DFT computations have been used to determine the electron spectra of thiophene, with results showing good agreement with experimental values for vertical ionization energies and excitation energies. researchgate.netscholaris.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijcce.ac.ir For this compound and its analogues, QSAR models can predict their inhibitory potency against targets like carbonic anhydrase.

QSAR studies on carbonic anhydrase inhibitors have shown that the inhibitory potency is largely dependent on the electronic properties of the sulfonamide group. nih.gov These properties are influenced by the substituents on the thiophene ring. A general QSAR model for a set of substituted benzenesulfonamides binding to human carbonic anhydrase was formulated as: log K = 1.55σ + 0.64 log P - 2.07I1 - 3.28I2 + 6.94, where σ is the Hammett electronic substituent constant, P is the octanol/water partition coefficient, and I1 and I2 are indicator variables for steric hindrance. nih.gov

Modern QSAR studies often employ a wide range of molecular descriptors, including topological, geometric, and electronic features, and utilize advanced statistical methods like multiple linear regression and computational neural networks to build predictive models. acs.org For a set of sulfur-containing thiourea (B124793) and sulfonamide derivatives, QSAR modeling identified mass, polarizability, electronegativity, and the frequency of certain bonds as key predictors for their anticancer activities. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent analogues. ijcce.ac.irnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are essential components of modern drug discovery, enabling the rapid identification of potential new drug candidates from large compound libraries. jyi.org For this compound, these techniques can be used to discover novel analogues with improved inhibitory activity and selectivity.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based virtual screening identifies new compounds based on their similarity to known active compounds like this compound. utrgv.edu Structure-based virtual screening, on the other hand, involves docking a library of compounds into the three-dimensional structure of the target protein to predict their binding affinity and mode. acs.orgrsc.orgrsc.org This approach has been successfully used to identify novel carbonic anhydrase inhibitors. acs.orgrsc.org

Once a hit compound is identified, virtual ligand design can be used to optimize its structure to enhance its activity and other properties. This can involve making specific chemical modifications to the scaffold of this compound to improve its interactions with the target protein, as suggested by molecular docking and MD simulation studies. nih.govnih.gov For example, if a particular region of the binding pocket is found to be unoccupied, a functional group could be added to the ligand to form a new favorable interaction. This iterative process of design, computational evaluation, and synthesis is a powerful strategy for developing new therapeutic agents. nih.gov

Future Research Directions and Translational Perspectives for 4,5 Dichlorothiophene 2 Sulfonamide

Development of Novel 4,5-Dichlorothiophene-2-sulfonamide Hybrid Compounds

A promising strategy in drug discovery is the creation of hybrid compounds, which combine two or more pharmacologically active scaffolds to produce a single molecule with potentially enhanced activity or a dual mode of action. nih.gov The sulfonamide group is a well-established component in a multitude of clinically used drugs. smolecule.com The R and R' moieties of the general sulfonamide formula (R-SO2NHR') can be varied extensively, incorporating a wide range of organic groups such as coumarin, pyrazole (B372694), thiazole (B1198619), and indole (B1671886) to create hybrid molecules. nih.gov

Future research could focus on synthesizing hybrid compounds where the this compound core is linked to other biologically active fragments. This approach could lead to novel agents with improved efficacy or the ability to address multiple pathological factors simultaneously.

Table 1: Potential Scaffolds for Hybrid Compound Development

| Scaffold | Potential Therapeutic Area | Rationale |

|---|---|---|

| Thiazole | Anti-inflammatory, Anticancer | Thiazole-sulfonamide hybrids have shown activity as selective COX-2 inhibitors. nih.gov |

| Pyrazole/Pyrazoline | Antitumor, Antimicrobial | These heterocycles are common in pharmacologically active sulfonamide hybrids. nih.gov |

| Quinoline/Isoquinoline | Antitumor, Antimalarial | These scaffolds are known to impart significant biological activity. nih.gov |

| Chalcone | Antitumor, Anti-inflammatory | Chalcones are versatile precursors for various heterocyclic compounds with broad bioactivity. nih.gov |

Exploration of Undiscovered Biological Targets and Disease Indications

Currently, this compound has been identified as an inhibitor of enzymes such as human serum paraoxonase-1, carbonic anhydrases, and glucuronidases. smolecule.com The sulfonamide class of compounds, however, is known for a vast range of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic effects. nih.govnih.gov This suggests that the full biological potential of this compound is yet to be unlocked.

Future investigations should aim to screen this compound and its derivatives against a wider array of biological targets. Given its structural features, it could serve as a precursor for pharmaceuticals or even agrochemicals like herbicides or fungicides. smolecule.com Exploring its effects on targets relevant to cancer, neurodegenerative diseases, and metabolic disorders could reveal novel therapeutic applications. glpbio.comnih.gov For instance, certain sulfonamides act as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation. openaccesspub.org

Table 2: Known and Potential Biological Targets

| Target Class | Specific Examples | Potential Disease Indication |

|---|---|---|

| Known Targets | ||

| Hydrolases | Human Serum Paraoxonase-1, Glucuronidases | Detoxification, Drug Metabolism |

| Lyases | Carbonic Anhydrases | Glaucoma, Diuresis |

| Potential Targets | ||

| Oxidoreductases | Cyclooxygenase-2 (COX-2) | Inflammation, Pain |

| Transferases | Dihydropteroate (B1496061) Synthase | Bacterial Infections |

| Nuclear Receptors | Peroxisome proliferator-activated receptor γ (PPARγ) | Type 2 Diabetes |

Integration of Advanced Experimental and Computational Methodologies

Modern drug discovery leverages a combination of computational and experimental techniques to accelerate the identification and optimization of new drug candidates. Molecular docking and molecular dynamics simulations can be employed to predict and analyze the binding interactions of this compound derivatives with their biological targets. nih.govresearchgate.net These computational methods help in understanding structure-activity relationships (SAR) and in rationally designing more potent and selective inhibitors. nih.gov

Experimentally, high-throughput screening (HTS) can be used to test the compound against large libraries of biological targets. Following the identification of a hit, synthetic chemistry efforts, such as those used to create other thiouracil or thiazole sulfonamide derivatives, can be employed to generate a focused library of analogs for further testing. nih.govnih.gov Advanced analytical techniques are crucial for characterizing these new molecules and their interactions with proteins. researchgate.net

Strategies for Overcoming Efficacy and Selectivity Challenges in Drug Development

A major hurdle in drug development is optimizing a lead compound to have high efficacy and selectivity for its intended target while minimizing off-target effects. For this compound, this process would involve systematic structural modifications to establish a clear structure-activity relationship (SAR). nih.gov Key strategies include:

Structural Modification: Altering substituents on the thiophene (B33073) ring or the sulfonamide nitrogen can fine-tune the compound's electronic and steric properties to enhance binding affinity and selectivity for a specific enzyme or receptor isoform. nih.govnih.gov

Improving ADMET Properties: Lead optimization must address the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound. nih.gov Poor pharmacokinetic properties are a major cause of failure in drug development. nih.gov Modifications can be made to improve solubility, membrane permeability, and metabolic stability.

Target Validation: Ensuring the biological target is relevant to the disease is critical. The use of robust cellular assays and relevant animal models is necessary to validate the mechanism of action. nih.gov

Potential for Combination Therapies and Multi-Targeting Approaches

Combining therapeutic agents is a cornerstone of modern medicine, often leading to synergistic effects and reduced development of drug resistance. Sulfonamides are famously used in combination with diaminopyrimidines like trimethoprim, where they sequentially block the folic acid synthesis pathway in bacteria, resulting in a potent bactericidal effect. la.govmerckvetmanual.com

Future studies could explore combining this compound or its optimized derivatives with other drugs. For instance, if developed as an anticancer agent, it could be paired with existing chemotherapies to enhance efficacy. The concept of Advanced Combination Therapy (ACT), using two or more targeted agents, is gaining traction and has shown promise in treating complex inflammatory diseases. nih.gov Furthermore, the development of hybrid compounds (as discussed in section 6.1) is an inherent multi-targeting approach, designing a single molecule to interact with two distinct biological targets.

Role in Lead Optimization and Pre-clinical Development Pipelines

Lead optimization is the process of refining a promising "hit" compound from a screening campaign into a preclinical candidate with a suitable profile for clinical trials. this compound, described as a potential precursor or building block, is an ideal starting point for such a pipeline. smolecule.com

The lead optimization phase for this compound would involve:

SAR Expansion: Synthesizing and testing a wide range of analogs to understand which structural features are critical for activity. nih.gov

In Vitro Profiling: Comprehensive assessment of potency, selectivity against related targets, and mechanism of action.

ADME/DMPK Studies: Evaluating metabolic stability in liver microsomes, plasma protein binding, and permeability.

In Vivo Efficacy: Testing the optimized lead compounds in relevant animal models of the target disease to demonstrate proof-of-concept. nih.gov

Exploratory Toxicology: Early-stage safety assessments to identify potential liabilities before committing to expensive, regulated toxicology studies.

Through this rigorous process, this compound could be systematically evolved from a chemical scaffold into a viable preclinical drug candidate.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Coumarin |

| Pyrazole |

| Thiazole |

| Indole |

| Pyrazoline |

| Quinoline |

| Isoquinoline |

| Chalcone |

| 2-Thiouracil |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-dichlorothiophene-2-sulfonamide, and what key reagents are involved?

- Methodological Answer : The compound is synthesized via coupling reactions using this compound as a precursor. For example, in a microwave-assisted reaction, CDI (1,1'-carbonyldiimidazole) and triethylamine are used as coupling agents to react with amines, followed by purification via Prep-HPLC with a gradient of CH₃CN/water and trifluoroacetic acid (TFA) . Solvents like THF and EtOAc are critical for solubility and workup.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F) and mass spectrometry (ESI-MS) are standard. For instance, ¹H NMR in CD₃OD reveals aromatic proton shifts at δ 7.49–7.76 ppm, while ¹⁹F NMR shows distinct signals at δ -63.85 ppm. ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 565.0) . High-resolution LC-MS and IR spectroscopy further validate structural integrity.

Q. What are the solubility properties of this compound in organic solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents like THF and DMF, which are optimal for coupling reactions. Post-reaction, EtOAc is preferred for extraction due to its immiscibility with aqueous phases. Solubility testing via phase diagrams under varying temperatures (e.g., 25–100°C) can refine solvent selection .

Advanced Research Questions

Q. How can low-yield reactions involving this compound be optimized?

- Methodological Answer : Microwave-assisted synthesis (e.g., 100°C for 1 hour) enhances reaction efficiency compared to conventional heating. Optimizing stoichiometry (e.g., 1:1.1 ratio of sulfonamide to CDI) and using anhydrous conditions improve yields. Post-reaction purification via Prep-HPLC with a SunFire C18 column and TFA-modified gradients minimizes byproduct interference .

Q. How should researchers resolve discrepancies in NMR data for derivatives of this compound?

- Methodological Answer : Conflicting signals (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or impurities. Deuterated solvent purity should be verified, and 2D NMR (COSY, HSQC) can clarify coupling patterns. Comparing experimental data with computational predictions (DFT-based chemical shift calculations) helps identify anomalies .

Q. What computational approaches are suitable for studying the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model reaction pathways, such as sulfonamide coupling or electrophilic substitution. Frontier Molecular Orbital (FMO) analysis predicts sites of nucleophilic/electrophilic attack, while Mulliken charges assess substituent effects on reactivity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer : Systematic variation of substituents (e.g., replacing chlorine with bromine or modifying the sulfonamide group) paired with bioactivity assays (e.g., enzyme inhibition) identifies key pharmacophores. Data regression analysis correlates electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.